6H-Purin-6-one
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Overview
Description
6H-Purin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative with the molecular formula C₅H₄N₄O. It is an important intermediate in the purine metabolism pathway and is found in various biological systems. Hypoxanthine plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the regioselective reaction of 2,6-dichloropurine with hydrazine hydrate, followed by condensation with 1,3-dicarbonyl compounds .
- Another approach includes the synthesis of 9,9’-[1,2-ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide and using an acid-catalyzed phase transfer catalysis process .
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above, with optimization for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form xanthine and uric acid.
Reduction: Reduction of this compound can yield various reduced purine derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed:
- Oxidation of this compound typically produces xanthine and uric acid.
- Reduction can lead to various reduced purine derivatives.
- Substitution reactions can yield a wide range of substituted purine compounds.
Scientific Research Applications
6H-Purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and nucleotides.
Biology: Hypoxanthine is a key intermediate in purine metabolism and is used in studies related to nucleic acid synthesis and degradation.
Industry: Hypoxanthine is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by the enzyme xanthine oxidase, and subsequently to uric acid. This pathway is crucial for the degradation of nucleotides and the regulation of purine levels in the body. Hypoxanthine can also form stable complexes with iodine, which is indicative of its potential antithyroid activity .
Comparison with Similar Compounds
Guanine: Another purine derivative with a similar structure but with an amino group at the 2-position.
Xanthine: An oxidized form of hypoxanthine with an additional keto group.
Adenine: A purine derivative with an amino group at the 6-position.
Uniqueness of 6H-Purin-6-one:
Properties
CAS No. |
26078-04-6 |
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Molecular Formula |
C5H2N4O |
Molecular Weight |
134.10 g/mol |
IUPAC Name |
purin-6-one |
InChI |
InChI=1S/C5H2N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H |
InChI Key |
UYLWKSJTHLRFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=O)C2=N1 |
Origin of Product |
United States |
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